molecular formula C25H32N2O5 B2600048 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 921818-02-2

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2600048
CAS RN: 921818-02-2
M. Wt: 440.54
InChI Key: OQLAVVNTFQTIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C25H32N2O5 and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Complex Heterocyclic Compounds

Research in the field of complex heterocyclic compounds, such as tetrahydrobenzo[b][1,4]oxazepine derivatives, has focused on the synthesis, characterization, and potential biological or pharmacological applications. For instance, novel synthetic methodologies have been developed to produce these compounds with potential fungicidal activities and applications in crop protection (Yang et al., 2017). Similarly, other studies have explored the enantioselective synthesis of metabolites for therapeutic applications, showcasing the versatility of these heterocyclic frameworks (Matsubara et al., 2000).

Potential Applications in Drug Discovery and Development

The structural complexity and diversity of heterocyclic compounds make them of particular interest in drug discovery and development. For example, the design and synthesis of novel compounds based on the tetrahydrobenzo[b][1,4]oxazepine scaffold have led to the identification of candidates with promising biological activities, including antifungal and fungicidal properties, which could be crucial for addressing agricultural challenges and diseases (Yang et al., 2017). Additionally, the exploration of these compounds for therapeutic applications suggests their potential in creating new treatments for a range of conditions, demonstrating the importance of synthetic chemistry in advancing medical science and technology.

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-17(2)12-13-27-21-14-18(6-11-22(21)32-16-25(3,4)24(27)29)26-23(28)15-31-20-9-7-19(30-5)8-10-20/h6-11,14,17H,12-13,15-16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLAVVNTFQTIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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